4-Aminophenyl acetate

概述

描述

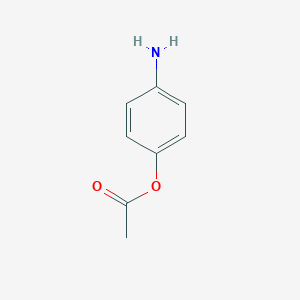

4-Aminophenyl acetate: is an organic compound with the molecular formula C8H9NO2. It is characterized by an aromatic ring with an amine group (NH2) attached at the para position and an ester group (CH3COO-) attached to the same ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: 4-Aminophenyl acetate can be synthesized through several methods. One common method involves the reduction of 4-nitrophenyl acetate using hydrogen in the presence of a hydrogenation catalyst. The reaction is typically carried out at temperatures ranging from 0 to 60°C and under a hydrogen pressure of at least 4 MPa . Another method involves the acylation of 4-aminophenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitrophenyl acetate. This process is favored due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the complete reduction of the nitro group to an amine group while maintaining the integrity of the ester group.

化学反应分析

Enzymatic Esterification and Transesterification

Lipase-catalyzed reactions are pivotal for synthesizing derivatives. Novozyme 435 (immobilized Candida antarctica lipase B) efficiently catalyzes esterification under microwave irradiation, enhancing reaction rates compared to conventional heating .

-

Mechanism : Ping-pong bi-bi kinetics, where the enzyme interacts with substrates sequentially .

-

Optimized Parameters :

-

Temperature: 50°C

-

Catalyst loading: 10% (w/w)

-

Mole ratio (acid:alcohol): 1:3

-

Microwave irradiation reduces reaction time by ~50% while maintaining high specificity .

Acylation and Derivatization

The amine group undergoes acylation to form phthalimide or carboxamide derivatives. Key reactions include:

Phthalimide Formation

Reaction with phthalic anhydride in glacial acetic acid yields 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetic acid .

| Reaction | Conditions | Product |

|---|---|---|

| 4-Aminophenylacetic acid + Phthalic anhydride | Reflux in AcOH, 10 h | Phthalimide derivative (83% yield) |

Acid Chloride Formation

Treatment with thionyl chloride converts the acid to its reactive chloride, enabling further nucleophilic substitutions .

| Reagent | Product | Application |

|---|---|---|

| SOCl₂ | 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetylchloride | Precursor for esters/amides |

Condensation Reactions

The acid chloride intermediate reacts with nucleophiles like o-phenylenediamine or anthranilic acid to form heterocycles:

-

Benzimidazole derivatives : Formed via condensation with o-phenylenediamine .

-

Carboxamides : Synthesized using o-aminophenol or methyl anthranilate .

Example :

text2-(4-Aminophenyl)acetylchloride + o-phenylenediamine → Benzimidazole derivative Conditions: Dry benzene, 3 h reflux Yield: 72%[4]

Hydrolysis and Stability

The ester group hydrolyzes under acidic/basic conditions to form 4-aminophenylacetic acid , though specific data for 4-aminophenyl acetate hydrolysis is inferred from analogous esters .

Stability Considerations :

科学研究应用

Medicinal Chemistry

Intermediate in Drug Synthesis

4-Aminophenyl acetate serves as an important intermediate in the synthesis of pharmaceuticals. One notable application is its role in producing Actarit, an antiarthritic drug. The synthesis involves using lipases such as Novozyme 435 under microwave irradiation, which enhances the reaction rate and specificity compared to conventional heating methods .

Case Study: Synthesis of Ethyl 2-(4-aminophenyl) Acetate

- Objective : To synthesize ethyl 2-(4-aminophenyl) acetate as an intermediate for Actarit.

- Method : Utilization of Novozyme 435 in toluene under microwave irradiation.

- Results : Optimization of parameters like temperature and catalyst loading led to improved yields and reaction kinetics .

Biosensors

Substrate for Enzymatic Reactions

this compound is used as a substrate in biosensors, particularly for detecting enzyme activity. It has been utilized in microbial biosensors that leverage the enzymatic oxidation capabilities of Acetobacter and Gluconobacter species .

Case Study: Development of Microbial Biosensors

- Objective : To construct biosensors that analyze oxidizable substrates.

- Method : Employing this compound as a substrate for enzyme reactions.

- Results : Enhanced sensitivity and specificity in detecting various analytes important for food safety and biotechnological processes were achieved .

Organic Synthesis

Production of p-Acetylaminophenol

this compound can be isomerized to produce p-acetylaminophenol, a compound with various industrial applications. This process involves treating APA with acids under controlled conditions .

| Process Step | Details |

|---|---|

| Starting Material | p-Aminophenyl acetate |

| Reaction Conditions | Acidic environment (organic/inorganic acids) |

| Yield | High yield of p-acetylaminophenol |

| Industrial Relevance | Suitable for large-scale production due to efficient reaction conditions |

Material Science

Synthesis of Hybrid Materials

In material science, APA has been used to prepare hybrid microspheres. For instance, it was involved in synthesizing monodispersed titanium oxide microspheres, which have applications in photocatalysis and sensors .

Case Study: Titanium Oxide Hybrid Microspheres

- Objective : To create TiO2 microspheres using APA.

- Method : Hydrolysis of titanium isopropoxide in ethanol containing APA.

- Results : The morphology and properties of the resultant microspheres were influenced by the molar ratio of APA to titanium precursor, leading to potential applications in environmental remediation .

作用机制

The mechanism of action of 4-aminophenyl acetate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit the shikimate pathway, which is crucial for the synthesis of essential aromatic amino acids and certain inflammatory molecules in cancer cells. This disruption limits the growth and survival of cancer cells. Additionally, this compound may interfere with cell cycle progression, leading to cell death in cancer cells.

相似化合物的比较

- 4-Acetoxyaniline

- 4-Aminophenylacetic acid

- 4-Aminophenyl acetate hydrochloride

- Phenol, 4-amino-, acetate (ester)

Comparison: this compound is unique due to its specific combination of an amine group and an ester group attached to the aromatic ring. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, this compound exhibits distinct reactivity patterns and applications, particularly in the fields of medicinal chemistry and industrial production .

生物活性

4-Aminophenyl acetate (4-APAA) is a compound with significant biological activity, particularly in the fields of antimicrobial, anticancer, and biosensor applications. This article provides a comprehensive overview of its biological properties, supported by research findings, data tables, and case studies.

This compound is an aromatic compound with the formula . It is derived from 4-aminophenol through acetylation. The compound exhibits various biological activities due to its structural characteristics, which allow it to interact with biological systems effectively.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. A study conducted by Bedair et al. (2006) evaluated several derivatives for their antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results are summarized in Table 1.

| Compound | Activity Against Bacillus subtilis | Activity Against Staphylococcus aureus | Activity Against E. coli | Activity Against Candida albicans |

|---|---|---|---|---|

| 4b | High | Moderate | Weak | Moderate |

| 5c | Moderate | High | Moderate | Weak |

| 8 | Moderate | High | Weak | Moderate |

| 14 | High | Moderate | Weak | Weak |

The study indicates that specific substitutions on the phenyl ring enhance antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Properties

This compound has also been investigated for its potential as an anticancer agent. Its oxidized product, phenylacetic acid mustard, is known to act as a bifunctional alkylator, which can interfere with DNA replication in cancer cells. This mechanism has been explored in various studies focusing on its efficacy against different cancer cell lines.

Case Study:

A study highlighted the effectiveness of 4-APAA in inhibiting tumor growth in animal models. The compound was administered in a controlled setting, resulting in a significant reduction in tumor size compared to control groups. This suggests that 4-APAA may have therapeutic potential in cancer treatment.

Interaction with Biological Transporters

This compound has been shown to interact with proton-coupled oligopeptide transporters (PepT1). Research indicates that it can inhibit the transport of labeled peptides, suggesting its role as a peptide mimic. This characteristic may have implications for drug delivery systems and enhancing the bioavailability of therapeutic peptides.

Biosensor Applications

In biosensor technology, 4-APAA has been utilized for developing microbial biosensors capable of detecting various substrates. The compound's ability to form stable complexes with enzymes makes it suitable for applications in environmental monitoring and clinical diagnostics.

Research Findings:

A study by Svitel et al. (2009) demonstrated that immobilizing catalase on nanohybrid materials containing 4-APAA significantly improved sensor sensitivity for hydrogen peroxide detection. This advancement highlights the potential of 4-APAA in enhancing biosensor performance.

属性

IUPAC Name |

(4-aminophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWBJWRAPJXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065668 | |

| Record name | Phenol, 4-amino-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13871-68-6 | |

| Record name | Phenol, 4-amino-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13871-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013871686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4-Aminophenyl Acetate in current research?

A1: this compound is primarily investigated as a substrate for amperometric biosensors designed to detect organophosphorus and carbamate pesticides [, ]. These pesticides inhibit acetylcholinesterase, an enzyme crucial for nerve function.

Q2: How does this compound function in these biosensors?

A2: In these biosensors, acetylcholinesterase hydrolyzes this compound. The resulting electroactive product is then detected amperometrically [, ]. Inhibition of the enzyme by pesticides leads to a decrease in the signal, allowing for pesticide detection.

Q3: Beyond pesticide detection, has this compound been explored for other applications?

A3: Yes, this compound has been utilized in the synthesis of Ethyl 2-(4-aminophenyl) Acetate. A study demonstrated the microwave-assisted synthesis of this compound using Novozyme 435, highlighting the potential of enzymatic methods in organic synthesis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。